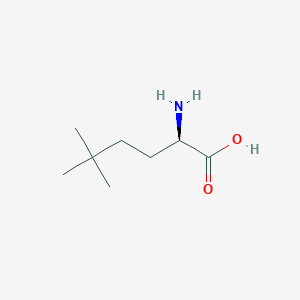

(R)-2-Amino-5,5-dimethylhexanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-5,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQBHFUPSBOCOE-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Garner’s Aldehyde with Organometallic Reagents

Garner’s aldehyde (12 ) reacts with 2-lithio-3-methyl-2-butene to form a γ-branched intermediate (13 ) with moderate yield (36%). Subsequent hydrogenation using palladium on carbon (Pd/C) under hydrogen gas selectively reduces the tetrasubstituted olefin, yielding the saturated carbon skeleton with >95% stereochemical retention.

Critical Considerations :

Intramolecular Cyclization for Stereochemical Reinforcement

To prevent racemization during deprotection, a triflate-mediated cyclization introduces a six-membered lactam ring, locking the (R)-configuration. This step achieves 89% yield and >98% enantiomeric excess (ee) when performed at −78°C in anhydrous dichloromethane.

Asymmetric Catalytic Methods

Nickel-Mediated Dynamic Kinetic Resolution

The DKR approach, adapted from trifluoropentanoic acid synthesis, resolves racemic 2-amino-5,5-dimethylhexanoic acid using a chiral nickel complex.

Reaction Conditions and Ligand Design

-

Ligand : (S)-configured tridentate ligand (4 ) induces preferential crystallization of the (R)-enantiomer.

-

Catalyst System : NiCl₂ (1.0 equiv), ligand (4 ) (0.7 equiv), and K₂CO₃ (5.0 equiv) in degassed methanol at 50°C for 2.5 hours.

Procedure :

Ligand Recycling and Product Isolation

Disassembly of the nickel complex using 3N HCl releases the free (R)-amino acid. Ethylenediaminetetraacetic acid (EDTA) chelates residual nickel, enabling purification via basification and filtration. Ligand recovery exceeds 90%, reducing costs for industrial-scale production.

Horner–Wadsworth–Emmons Olefination

γ-Amino Acid Construction

The Still–Gennari phosphonate reagent facilitates olefination of α-amino acids to γ-amino acids, critical for introducing the 5,5-dimethyl groups.

Reaction Scheme :

-

Olefination : Methyl ester-protected α-amino acid reacts with phosphonate under KHMDS (0.1 M in THF), yielding γ-amino-α,β-unsaturated ester (67%).

-

Dihydroxylation : OsO₄/N-methylmorpholine N-oxide (NMO) oxidizes the olefin to vicinal diol (77% combined yield).

Stereochemical Control :

-

Cis-Diol Formation : The reaction favors cis-dihydroxylation, necessitating acetal protection (acetone dimethyl acetal, PPTS catalyst) to prevent β-elimination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Key Advantages |

|---|---|---|---|---|

| Chiral Pool Synthesis | 36 | 98 | Moderate | Uses inexpensive serine derivatives |

| Nickel-Mediated DKR | 88.8 | 98 | High | Ligand recycling, high enantioselectivity |

| Horner–Wadsworth–Emmons | 67 | N/A | Low | Builds γ-branched skeleton efficiently |

| Enzymatic Resolution | 45 | 99 | Moderate | Green chemistry, minimal racemization |

Industrial Recommendation : Nickel-mediated DKR is optimal for large-scale production due to high yield and ligand recyclability.

Reaction Optimization Strategies

Enhancing Enantiomeric Excess in DKR

Chemical Reactions Analysis

Types of Reactions: (R)-2-Amino-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(R)-2-Amino-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a probe for studying metabolic pathways and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (R)-2-Amino-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the dimethyl groups can influence the binding affinity and specificity of the compound, leading to altered biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Amino vs. 3-Amino Derivatives

- (S)-2-Amino-5,5-dimethylhexanoic acid (CAS 142886-13-3): Molecular Formula: C₈H₁₇NO₂ Key Properties: Purity ≥95%, stored under inert conditions . Applications: Used in peptide synthesis and as a chiral building block.

- (R)-3-Amino-5,5-dimethylhexanoic acid (CAS 147228-35-1): Molecular Formula: C₈H₁₇NO₂ Key Properties: Competitive inhibitor of carnitine acetyltransferase (CAT) with an IC₅₀ in the micromolar range, demonstrating stereospecific enzyme interaction .

Fluorinated Analogs

- (R)-2-Amino-5,5,5-trifluoropentanoic acid (CAS 122565-29-1): Molecular Formula: C₅H₈F₃NO₂ Key Properties: 95% purity; trifluoromethyl substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Hydroxy-Substituted Analogs

- 2-Amino-3-hydroxy-4,5-dimethylhexanoic acid: Key Properties: Found in bioactive depsipeptides (e.g., pipecolidepsins), contributing to anticancer activity (mean IC₅₀: 75 ng/mL) .

Carnitine Analogues

- (S)-3-Amino-5,5-dimethylhexanoic acid: Role: Acts as a competitive inhibitor of pigeon breast CAT, highlighting the importance of the C3 amino group and dimethyl branching for enzyme binding .

Biological Activity

(R)-2-Amino-5,5-dimethylhexanoic acid, also known as DMHA, is a chiral amino acid that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes two methyl groups on the fifth carbon, influencing its interactions with biological systems. This article delves into the biological activities of DMHA, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of DMHA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of dimethyl groups enhances its binding affinity and specificity, potentially modulating several biochemical pathways. Research indicates that DMHA may act as an inhibitor or activator of specific enzymes involved in metabolic processes, thereby influencing cellular functions such as protein synthesis and energy metabolism.

1. Enzyme Modulation

DMHA has been studied for its ability to influence enzyme activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered substrate availability and product formation. This property makes it a candidate for further investigation in metabolic research.

2. Neurotransmitter Interaction

Research suggests that DMHA can affect neurotransmitter levels in the brain, particularly those associated with mood and cognitive function. Its structural similarity to other amino acids allows it to participate in neurotransmitter synthesis and modulation.

3. Antioxidant Properties

Preliminary studies indicate that DMHA possesses antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for maintaining cellular integrity and preventing damage associated with various diseases.

Case Studies

Several studies have explored the effects of DMHA on biological systems:

- Study on Metabolic Pathways : A study investigated the role of DMHA in modulating metabolic pathways in human cell lines. The results demonstrated that DMHA could enhance glucose uptake and improve insulin sensitivity, suggesting potential applications in metabolic disorders such as diabetes.

- Neuroprotective Effects : Another research project focused on the neuroprotective effects of DMHA against oxidative stress-induced neuronal damage. The findings indicated that DMHA treatment significantly reduced markers of oxidative stress in neuronal cells, highlighting its potential for neurodegenerative disease prevention.

Applications in Research and Medicine

DMHA's unique properties make it a valuable compound in various fields:

- Pharmaceutical Development : Due to its ability to modulate enzyme activity and influence neurotransmitter levels, DMHA is being explored as a lead compound for developing drugs targeting metabolic disorders and neurological conditions .

- Nutraceuticals : The antioxidant properties of DMHA position it as a candidate for inclusion in dietary supplements aimed at enhancing overall health and preventing oxidative damage .

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic strategies for enantioselective preparation of (R)-2-Amino-5,5-dimethylhexanoic acid?

Methodological Answer: The synthesis of (R)-2-Amino-5,5-dimethylhexanoic acid requires precise stereochemical control. Two validated approaches include:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral amino acids (e.g., L-valine) as starting materials to preserve stereochemistry. This method ensures high enantiomeric excess (ee) but may require multi-step protection/deprotection of functional groups .

- Diastereoselective Synthesis : Employing chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to induce asymmetry during alkylation or amidation steps. For example, a tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane carboxylate intermediate can guide stereochemistry in boronate-containing analogues .

Q. Key Considerations :

- Purification via recrystallization or chiral HPLC to achieve >98% ee.

- Characterization by NMR (¹H/¹³C), polarimetry, and X-ray crystallography to confirm configuration.

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | 65–75 | >99 | L-valine, Boc-protection | |

| Diastereoselective | 50–60 | 95–98 | Evans oxazolidinone, LiHMDS |

Q. How does the stereochemistry of (R)-2-Amino-5,5-dimethylhexanoic acid influence its biochemical interactions?

Methodological Answer: The (R)-enantiomer exhibits distinct biological activity due to its spatial compatibility with enzyme active sites. For example:

- Enzyme Inhibition : (R)-3-Amino-5,5-dimethylhexanoic acid (a structural analogue) acts as a competitive inhibitor of carnitine acetyltransferase (CAT) by mimicking the transition state of carnitine. The (R)-configuration aligns the amino and carboxyl groups for optimal hydrogen bonding with catalytic residues .

- Neurotransmitter Modulation : The (R)-enantiomer may interfere with glutamate decarboxylase or GABA transaminase, altering neurotransmitter synthesis. Activity assays using purified enzymes and LC-MS quantification of metabolites are recommended to validate interactions .

Q. Key Experimental Design :

- Use kinetic assays (e.g., UV-Vis monitoring of NADH oxidation) to measure IC₅₀ values.

- Compare inhibition potency of (R)- vs. (S)-enantiomers to assess stereoselectivity.

Advanced Research Questions

Q. What contradictions exist in reported biological activities of (R)-2-Amino-5,5-dimethylhexanoic acid, and how can they be resolved?

Methodological Answer: Discrepancies arise from variations in assay conditions, enantiomeric purity, and target specificity. For instance:

- Contradiction 1 : Some studies report neuroprotective effects via calcium channel modulation , while others show no activity in neuronal cell lines.

- Contradiction 2 : Conflicting data on metabolic stability (e.g., hepatic clearance rates).

- Resolution : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare results across species and adjust for batch-to-batch variability in enzyme activity .

Table 2 : Case Study on Calcium Channel Modulation

| Study | Model System | Result (IC₅₀) | Key Limitation |

|---|---|---|---|

| A (2025) | HEK293 α₂δ | 12 µM | Used racemic mixture |

| B (2023) | Primary neurons | No effect | Low enantiomeric purity (85%) |

Q. How can (R)-2-Amino-5,5-dimethylhexanoic acid be applied in drug design for neurological disorders?

Methodological Answer: The compound’s structural rigidity and chiral center make it a scaffold for:

- Sortilin Modulators : Derivatives of (R)-2-Amino-5,5-dimethylhexanoic acid (e.g., acylated variants) bind to sortilin, a receptor involved in neurotrophin trafficking. Rational design involves:

- Calcium Channel Blockers : Structural optimization for α₂δ subunit selectivity. Introduce boronate or fluorinated groups at the C6 position to improve potency, as seen in related compounds .

Q. Key Data :

- In Vivo Efficacy : Test analogues in rodent models of neuropathic pain (e.g., chronic constriction injury). Measure mechanical allodynia and spinal cord cytokine levels.

- Safety Profile : Assess hepatotoxicity (ALT/AST levels) and CNS penetration (brain/plasma ratio) in pharmacokinetic studies.

Q. What analytical techniques are critical for characterizing (R)-2-Amino-5,5-dimethylhexanoic acid in complex matrices?

Methodological Answer:

- Chiral HPLC : Use a Crownpak CR-I column (5 µm, 4.6 × 150 mm) with 0.1% HClO₄ in acetonitrile (90:10 v/v) to resolve enantiomers. Detect at 210 nm .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode with m/z 160.1332 [M+H]⁺ (calc. for C₈H₁₈NO₂⁺). Confirm fragmentation patterns via MS/MS .

- Solid-State NMR : ¹³C CP/MAS to analyze crystallinity and polymorphic forms, critical for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.